Phosphine, [2-(chloromethyl)phenyl]diphenyl-
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Overview
Description
Phosphine, [2-(chloromethyl)phenyl]diphenyl- is a tertiary phosphine compound characterized by the presence of a phosphine group attached to a [2-(chloromethyl)phenyl]diphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [2-(chloromethyl)phenyl]diphenyl- typically involves the reaction of chloromethylbenzene with diphenylphosphine. The reaction is generally carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Phosphine, [2-(chloromethyl)phenyl]diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Coordination: The phosphine group can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used.
Coordination: Transition metals like palladium, platinum, and gold are often employed in coordination reactions.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Metal-Phosphine Complexes: Formed through coordination with transition metals.
Scientific Research Applications
Phosphine, [2-(chloromethyl)phenyl]diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Biology: Investigated for its potential use in biological systems as a probe or reagent.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of phosphine, [2-(chloromethyl)phenyl]diphenyl- involves its ability to act as a ligand and coordinate with metal centers. This coordination can influence the reactivity and selectivity of metal-catalyzed reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with similar coordination properties.
Diphenylphosphine: Lacks the chloromethyl group but shares similar reactivity.
Phosphine, [2-(bromomethyl)phenyl]diphenyl-: Similar structure but with a bromomethyl group instead of chloromethyl.
Uniqueness
Phosphine, [2-(chloromethyl)phenyl]diphenyl- is unique due to the presence of the chloromethyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new catalysts and materials .
Properties
IUPAC Name |
[2-(chloromethyl)phenyl]-diphenylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClP/c20-15-16-9-7-8-14-19(16)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZKXMGBXSTCGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479383 |
Source
|
Record name | Phosphine, [2-(chloromethyl)phenyl]diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167706-40-3 |
Source
|
Record name | Phosphine, [2-(chloromethyl)phenyl]diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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